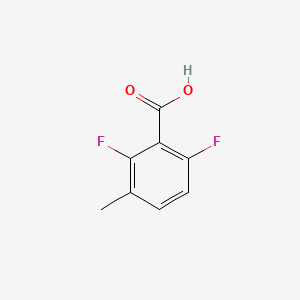

2,6-Difluoro-3-methylbenzoic acid

説明

Significance of Fluorinated Benzoic Acids in Organic Chemistry

Fluorinated benzoic acids represent a critically important class of compounds in modern organic chemistry. The strategic incorporation of fluorine atoms into the benzoic acid scaffold dramatically alters the molecule's electronic properties, acidity, lipophilicity, and metabolic stability. innospk.comnih.gov This "fluorine effect" is highly sought after in several areas of chemical science.

In pharmaceutical development, fluorinated organic molecules are integral to the design of new therapeutic agents. innospk.com The presence of fluorine can enhance a drug's binding affinity to biological targets, improve its bioavailability, and increase its resistance to metabolic degradation, thereby prolonging its therapeutic effect. innospk.com Consequently, fluorinated benzoic acids and their derivatives are common intermediates in the synthesis of active pharmaceutical ingredients (APIs). ontosight.ai

Beyond medicine, these compounds serve as versatile precursors for agrochemicals, such as pesticides. nih.gov They are also used in materials science for creating advanced polymers and liquid crystals with unique properties. innospk.com The stability of the carbon-fluorine bond makes some fluorinated benzoic acids suitable for use as artificial tracers in geothermal and oil well applications to study fluid dynamics. nih.gov Furthermore, the metabolic pathways of fluorobenzoates in certain bacteria are a subject of extensive study, offering insights into microbial degradation and bioremediation processes. nih.gov

Overview of Research Trajectories for 2,6-Difluoro-3-methylbenzoic Acid

The primary research application of this compound is its function as a specialized chemical intermediate. echemi.com Its molecular structure, featuring a reactive carboxylic acid group alongside the modifying influence of the two ortho-fluorine atoms and the meta-methyl group, makes it a valuable building block for the synthesis of more complex molecules. innospk.com

Current research trajectories involving this compound are heavily focused on synthetic organic chemistry. It is frequently employed as a starting material or key intermediate in multi-step syntheses of novel compounds for the pharmaceutical and chemical industries. echemi.com The presence of the fluorine atoms can direct the reactivity of the aromatic ring and influence the properties of the final products. innospk.com For instance, it can be converted into other functional derivatives, such as esters like this compound, octyl ester, or used in reactions to construct larger molecular frameworks. nih.gov

Patents associated with the chemical structure of this compound indicate active investigation into its utility for creating new chemical entities. nih.gov Research also extends to the synthesis of related structures, such as 2,6-difluoro-3-nitrobenzoic acid, which can be prepared from 2,6-difluorobenzoic acid, highlighting the role of these substituted benzoic acids as foundational materials for accessing a wider range of functionalized aromatic compounds. prepchem.com

Structure

3D Structure

特性

IUPAC Name |

2,6-difluoro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIVNVIPFGKDQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378907 | |

| Record name | 2,6-Difluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32890-88-3 | |

| Record name | 2,6-Difluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIFLUORO-3-METHYLBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Direct and Convergent Synthetic Routes

Direct and convergent synthetic strategies are paramount for the efficient construction of 2,6-difluoro-3-methylbenzoic acid. These approaches involve the strategic introduction of fluorine and methyl groups onto a benzoic acid scaffold, followed by or preceded by the formation of the carboxylic acid functionality.

Strategies for Introducing Fluorine Substituents

The introduction of fluorine atoms onto an aromatic ring is a critical step in the synthesis of fluorinated benzoic acids. One prominent method is electrophilic fluorination. However, direct fluorination of benzoic acid derivatives can be challenging. A two-step process involving the direct fluorination of a benzoic acid derivative to form a benzoic acid hypofluorite (B1221730) derivative, followed by photochemical decarboxylation, has been developed. epo.org This method allows for the use of highly concentrated elemental fluorine. epo.org

Another innovative approach involves a dearomatization-rearomatization strategy. rsc.org Phenols can be converted to 2,5-cyclohexadienones, which then react with difluoromethyl 2-pyridyl sulfone to generate gem-difluoroolefins in situ. rsc.org Subsequent nucleophilic attack and aromatization lead to the formation of benzoyl fluorides, which can be readily converted to the corresponding benzoic acids. rsc.org

Decarboxylative fluorination presents another avenue. While well-established for aliphatic carboxylic acids, its application to aromatic counterparts has been limited due to high activation barriers. acs.org A recently developed photoinduced, copper-catalyzed radical decarboxylative carbometalation strategy has shown promise in overcoming these limitations, enabling the fluorination of benzoic acids under milder conditions. acs.org

Approaches for Regioselective Methylation

The regioselective introduction of a methyl group is crucial for the synthesis of this compound. Iridium-catalyzed C-H methylation has emerged as a powerful tool for the late-stage functionalization of benzoic acids. nih.gov This methodology demonstrates high regioselectivity, even in the presence of multiple potential C-H activation sites. nih.gov For instance, in systems with one ortho position blocked, methylation can be directed to the position between a methoxy (B1213986) group and the carboxylic acid. nih.gov In cases where both ortho positions are unsubstituted and both meta positions are occupied, methylation occurs with complete regioselectivity ortho to both the fluorine and the carboxylic acid. nih.gov

An alternative strategy involves the use of organometallic reagents. For example, the synthesis of 2,6-difluoro-4-methylbenzoic acid has been achieved by reacting 2,6-difluoro-4-methylbenzaldehyde (B1357947) with silver(I) oxide and sodium hydroxide, followed by acidification. chemicalbook.com This highlights the potential for oxidizing a methyl-substituted benzaldehyde (B42025) to the corresponding carboxylic acid.

Carboxylic Acid Functionalization Techniques

The carboxylic acid group is a versatile functional handle that can be introduced or manipulated at various stages of the synthesis. One common method is the oxidation of a corresponding aldehyde. For instance, 2,6-difluoro-4-methylbenzaldehyde can be oxidized to 2,6-difluoro-4-methylbenzoic acid using silver(I) oxide. chemicalbook.com

Another important transformation is the conversion of the carboxylic acid to other functional groups to facilitate further reactions. For example, carboxylic acids can be converted to amides by first treating them with oxalyl chloride in the presence of DMF to form the acid chloride, which is then reacted with an amine. rsc.org This functionalization is essential for building more complex molecules. The carboxylic acid group is highly prevalent in organic molecules and is valued for its broad commercial availability, low toxicity, and stability. researchgate.net

Organometallic Approaches in Synthesis

Organometallic reagents play a pivotal role in modern organic synthesis, offering unique reactivity for the formation of carbon-carbon and carbon-heteroatom bonds.

Application of Organolithium Reagents for Aromatic Substitution

Organolithium reagents are highly reactive species that serve as potent nucleophiles and strong bases. wikipedia.org Their utility in aromatic substitution is well-documented. They can participate in nucleophilic addition reactions, adding to electrophilic carbonyl double bonds to form carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com For instance, the addition of two equivalents of an organolithium reagent to a carboxylic acid results in the formation of a ketone after an acidic workup. masterorganicchemistry.com

In the context of substituted benzoic acids, organolithium reagents can be used for ortho-alkylation. researchgate.netresearchgate.net The high polarity of the carbon-lithium bond makes the carbon atom highly nucleophilic, enabling it to attack electrophilic centers. wikipedia.org The choice of solvent and the presence of additives can influence the reactivity and selectivity of these reagents. organicchemistrydata.org

Investigation of Cross-Coupling Reactions for Analogues

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While specific examples for the direct synthesis of this compound via cross-coupling are not detailed in the provided context, the synthesis of its analogues often employs these methods.

For example, the Hartwig-Miyaura C-H borylation reaction utilizes an iridium(I) catalyst to introduce a boronic acid pinacol (B44631) ester (BPin) group onto an aromatic ring. nih.gov This borylated intermediate can then be subjected to transition-metal-catalyzed methylation to install a methyl group. nih.gov This two-step sequence provides a powerful method for the regioselective methylation of aromatic compounds.

Furthermore, nickel-catalyzed cross-coupling reactions between aryl halides and carboxylic acids have been developed, utilizing a heterogeneous semiconductor graphitic carbon nitride (g-C3N4) as a photocatalyst. researchgate.net This approach allows for the formation of C-C bonds under mild conditions. researchgate.net

Below is a table summarizing the synthetic methodologies discussed:

| Methodology | Description | Key Reagents/Catalysts | Reference(s) |

| Direct Fluorination | Two-step process involving formation of a benzoic acid hypofluorite derivative followed by photochemical decarboxylation. | Elemental fluorine (F2) | epo.org |

| Dearomatization-Rearomatization | Conversion of phenols to benzoyl fluorides via 2,5-cyclohexadienones and gem-difluoroolefins. | Difluoromethyl 2-pyridyl sulfone | rsc.org |

| Decarboxylative Fluorination | Photoinduced, copper-catalyzed radical decarboxylation of benzoic acids to introduce fluorine. | Copper catalyst, light | acs.org |

| Iridium-Catalyzed C-H Methylation | Late-stage, regioselective introduction of a methyl group onto benzoic acids. | Iridium(I) catalyst | nih.gov |

| Oxidation of Aldehydes | Conversion of a substituted benzaldehyde to the corresponding benzoic acid. | Silver(I) oxide | chemicalbook.com |

| Organolithium Addition | Nucleophilic addition of organolithium reagents to carboxylic acids or their derivatives. | Organolithium reagents (e.g., n-butyllithium) | wikipedia.orgmasterorganicchemistry.com |

| Hartwig-Miyaura Borylation/Methylation | Two-step process for regioselective methylation via a boronic acid pinacol ester intermediate. | Iridium(I) catalyst, transition-metal catalyst | nih.gov |

| Nickel-Catalyzed Cross-Coupling | Photocatalytic cross-coupling of aryl halides and carboxylic acids. | Nickel catalyst, g-C3N4 photocatalyst | researchgate.net |

Advanced Synthetic

Elucidation of Chemical Reactivity and Reaction Mechanisms

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of various derivatives such as esters and amides, and also undergoing decarboxylation under specific conditions.

2,6-Difluoro-3-methylbenzoic acid can be converted to its corresponding esters through various standard esterification protocols. Acid-catalyzed esterification (Fischer esterification) with an alcohol in the presence of a strong acid catalyst is a common method. The reaction involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, and subsequent elimination of water.

The steric hindrance posed by the two ortho-fluorine atoms can influence the rate of esterification. However, the reaction can be driven to completion, for instance, by using solid acid catalysts like titanium zirconium solid acids, which have been shown to be effective in the esterification of various substituted benzoic acids with methanol. mdpi.com An example of a known derivative is this compound, octadecyl ester. nist.gov

The stability of the resulting esters is generally high, typical for aromatic esters. The electron-withdrawing nature of the fluorine atoms can slightly increase the electrophilicity of the carbonyl carbon, potentially making the ester susceptible to nucleophilic acyl substitution, although this effect is generally modest.

Table 1: Representative Esterification of Substituted Benzoic Acids This table illustrates common conditions for esterification applicable to aromatic carboxylic acids like this compound.

| Reactant | Reagents | Catalyst | Product | Ref. |

|---|---|---|---|---|

| Benzoic Acid | Methanol | Zirconium/Titanium Solid Acid | Methyl Benzoate | mdpi.com |

| p-Chlorobenzoic Acid | Methanol | Zirconium/Titanium Solid Acid | Methyl p-chlorobenzoate | mdpi.com |

The synthesis of amides from this compound can be achieved through several well-established methods. dntb.gov.ua The most common approach involves the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. Activating agents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine.

Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acyl chloride, or carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate direct coupling with amines. The steric hindrance from the ortho-fluorine atoms might necessitate slightly more forcing reaction conditions compared to unhindered benzoic acids.

The resulting 2,6-difluoro-3-methylbenzamides are stable compounds. The electronic properties of the aromatic ring, influenced by the fluorine and methyl groups, can modulate the biological and chemical properties of these amide derivatives.

Table 2: Common Amidation Methods for Carboxylic Acids

| Method | Activating Agent | Typical Amine | Key Features |

|---|---|---|---|

| Acyl Chloride Formation | SOCl₂, (COCl)₂ | Primary/Secondary Amines | Highly reactive intermediate, often requires a base to neutralize HCl byproduct. |

| Carbodiimide Coupling | DCC, EDC | Primary/Secondary Amines | Milder conditions, forms a urea (B33335) byproduct. |

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a potential transformation for this compound, although it typically requires harsh conditions or catalytic assistance for aromatic acids. rwth-aachen.de The stability of the aromatic ring makes decarboxylation more difficult than for other classes of carboxylic acids.

Catalytic systems, such as those employing bimetallic nanoparticles (e.g., FeRu) on supported ionic liquid phases, have been developed for the efficient decarboxylation of various hydroxy- and aminobenzoic acid derivatives to yield substituted phenols and anilines. rwth-aachen.de While not specifically demonstrated for this compound, such catalytic approaches represent a viable pathway for its conversion to 1,3-difluoro-2-methylbenzene. The reaction is entropically favored and can be driven by operating at high temperatures and low partial pressures of CO₂. rwth-aachen.de

Table 3: Catalytic Decarboxylation of Aromatic Acids

| Substrate | Catalyst System | Product | Key Outcome | Ref. |

|---|---|---|---|---|

| Anthranilic Acid | Fe₂₅Ru₇₅@SILP+IL-NEt₂ | Aniline | Quantitative yield, demonstrates catalyst versatility. | rwth-aachen.de |

Reactivity Profile of Fluorine Substituents on the Aromatic Ring

The two fluorine atoms profoundly influence the reactivity of the aromatic ring. They activate the ring towards nucleophilic attack while deactivating it towards electrophilic attack.

The presence of two strongly electron-withdrawing fluorine atoms, ortho and para to each other on the benzene (B151609) ring, makes this compound a candidate for Nucleophilic Aromatic Substitution (SNAr) reactions. In an SNAr mechanism, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. total-synthesis.commasterorganicchemistry.com The subsequent departure of a leaving group, in this case, a fluoride (B91410) ion, restores the aromaticity.

Fluorine is an effective leaving group in SNAr reactions, often more so than other halogens. total-synthesis.comyoutube.com This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that makes the attached carbon atom more electrophilic. total-synthesis.com In this compound, the carboxylate group (under basic conditions) is electron-donating and deactivating for SNAr, but the strong activation by the remaining fluorine atom can still allow for substitution.

Reactions with strong nucleophiles like alkoxides, thiolates, or amines can lead to the displacement of one of the fluorine atoms. The fluorine at the C-2 position is ortho to both the carboxyl group and the C-6 fluorine, while the C-6 fluorine is para to the methyl group and ortho to the carboxyl group. The regioselectivity of the substitution would depend on the specific nucleophile and reaction conditions, with the formation of the most stable Meisenheimer complex intermediate being the deciding factor.

Table 4: Principles of Nucleophilic Aromatic Substitution (SNAr)

| Feature | Description | Relevance to this compound |

|---|---|---|

| Ring Activation | Requires strong electron-withdrawing groups (EWGs) to make the ring electrophilic. masterorganicchemistry.com | The two fluorine atoms act as strong EWGs through induction. |

| Leaving Group | Typically halogens. Fluorine is a good leaving group in SNAr. total-synthesis.comyoutube.com | The compound possesses two potential fluoride leaving groups. |

| Intermediate | A resonance-stabilized negative intermediate (Meisenheimer complex) is formed. total-synthesis.com | The stability of this intermediate determines the reaction's feasibility and regiochemistry. |

| Nucleophile | Strong nucleophiles are generally required (e.g., RO⁻, RS⁻, R₂NH). | The choice of nucleophile dictates the product formed. |

The fluorine atoms have a dual role in Aromatic Electrophilic Substitution (EAS). Through their strong inductive effect (-I), they withdraw electron density from the aromatic ring, deactivating it towards electrophilic attack compared to benzene. researchgate.net However, through their resonance effect (+R), they can donate a lone pair of electrons to the ring, which directs incoming electrophiles to the ortho and para positions.

For this compound, the situation is more complex. Both fluorine atoms strongly deactivate the ring. The carboxylic acid group is also a deactivating group and a meta-director. The methyl group is an activating, ortho-, para-director. The combined effect of these substituents makes electrophilic substitution on this ring challenging and highly regioselective. The only available position for substitution is C-5, which is meta to the carboxylic acid, ortho to one fluorine (C-6), and para to the other (C-2). The directing effects are conflicting, but the strong deactivation from the fluorines and the carboxyl group suggests that forcing conditions would be required for any electrophilic substitution to occur.

Reactions Involving the Methyl Group

The methyl group of this compound is susceptible to oxidation and halogenation reactions, which are common transformations for alkyl groups attached to an aromatic ring. The reactivity of this benzylic position is influenced by the electronic effects of the substituents on the benzene ring.

Oxidation: The methyl group can be oxidized to a carboxylic acid group. organic-chemistry.orggoogle.comsavemyexams.com This transformation typically involves heating the compound with a strong oxidizing agent, such as potassium permanganate (KMnO4), in an alkaline solution, followed by acidification. savemyexams.com The reaction proceeds via a benzylic radical intermediate. The presence of electron-withdrawing groups, such as the two fluorine atoms and the carboxylic acid group, can make the oxidation more difficult compared to simple alkylbenzenes like toluene. google.com However, the oxidation of alkyl side-chains on a benzene ring to a carboxylic acid is a well-established synthetic method. savemyexams.comyoutube.com The product of such an oxidation would be 2,6-difluorobenzene-1,3-dicarboxylic acid. A milder oxidation could potentially yield 2,6-difluoro-3-(hydroxymethyl)benzoic acid. uni.lu

Halogenation: The methyl group can also undergo free-radical halogenation, typically with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, to replace one or more of the benzylic hydrogens with a halogen atom. prepchem.comgoogle.com For instance, bromination with NBS would yield 3-(bromomethyl)-2,6-difluorobenzoic acid. This reaction is initiated by the formation of a bromine radical, which then abstracts a hydrogen atom from the methyl group to form a stable benzylic radical. This radical then reacts with a bromine molecule to form the product and a new bromine radical, propagating the chain reaction. The reaction is typically carried out in a non-polar solvent and may be initiated by UV light. chemguide.co.uk

Table 1: Products of Reactions Involving the Methyl Group

| Starting Material | Reagents and Conditions | Product | Reaction Type |

|---|

Comprehensive Mechanistic Studies of Aromatic Transformations

Comprehensive mechanistic studies specifically detailing aromatic transformations of this compound are not extensively documented in the provided search results. However, the reactivity of the aromatic ring can be inferred from the electronic properties of its substituents. The benzene ring in this molecule is substituted with two fluorine atoms, a methyl group, and a carboxylic acid group. These substituents have competing directing effects that influence the regioselectivity of electrophilic aromatic substitution reactions.

The carboxylic acid group is an electron-withdrawing group and a meta-director. cutm.ac.in The methyl group is an electron-donating group and an ortho-, para-director. chemguide.co.ukcutm.ac.in The fluorine atoms are electron-withdrawing by induction but electron-donating by resonance, and are considered ortho-, para-directors, although they deactivate the ring towards electrophilic attack. cutm.ac.in

Given the positions of the substituents in this compound:

The carboxylic acid at position 1 directs incoming electrophiles to position 5.

The methyl group at position 3 directs incoming electrophiles to positions 2, 4, and 6. However, positions 2 and 6 are already substituted with fluorine atoms. This leaves position 4 as the primary site directed by the methyl group.

The fluorine atom at position 2 directs to positions 1, 3, and 5. Positions 1 and 3 are already substituted.

The fluorine atom at position 6 directs to positions 1, 5, and 7 (which is position 1).

Mechanistic studies of related compounds, such as the synthesis of 3-bromo-2,6-difluorobenzoic acid from 1-bromo-2,4-difluorobenzene, involve directed ortho-metalation, where a strong base like n-butyllithium is used to deprotonate the position ortho to a directing group, followed by quenching with an electrophile like carbon dioxide. chemicalbook.com This type of reaction is guided by the directing ability of the substituents and provides a pathway to regioselectively introduce new functional groups onto the aromatic ring.

Design, Synthesis, and Characterization of Novel Derivatives and Analogues

Ester Derivatives and Their Syntheses

The conversion of 2,6-difluoro-3-methylbenzoic acid into its ester derivatives is a fundamental synthetic transformation, typically achieved through standard esterification protocols. One common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be first converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the desired alcohol.

While specific synthesis pathways for many esters of this compound are proprietary or not widely published, the existence of various ester analogues in chemical databases confirms their successful synthesis. These derivatives are crucial as intermediates in further chemical synthesis or as final products for various research applications.

Below is a table of known ester derivatives of this compound.

| Derivative Name | Molecular Formula | Reference |

| This compound, 2,3-dichlorophenyl ester | C₁₄H₈Cl₂F₂O₂ | nist.gov |

| This compound, octadecyl ester | C₂₆H₄₂F₂O₂ | nist.gov |

Amide Derivatives and Related Compounds

Amide synthesis from this compound is a key strategy for creating compounds with potential biological activity, as the amide bond is a cornerstone of peptide and protein structures. Direct amidation methods are of significant interest. One such approach involves the use of silicon-based reagents like methyltrimethoxysilane (MTM), which acts as an effective, inexpensive, and safe reagent for the direct condensation of carboxylic acids with amines nih.gov. Another strategy is the use of catalysts to facilitate the reaction, which can include various transition metals or boron-based compounds mdpi.com.

A more traditional and highly effective method involves the activation of the carboxylic acid. This is often done by converting it to an acid fluoride (B91410), which then readily reacts with an amine to form the amide bond. This method avoids harsh conditions and often proceeds with high efficiency rsc.org. Research on the related compound, 2,6-difluorobenzoic acid, has demonstrated its successful conversion into complex benzamide (B126) structures, indicating that similar synthetic pathways are applicable to its 3-methyl analogue nih.gov.

Halogenated Analogues (e.g., Iodo, Bromo, Chloro)

The introduction of additional halogen atoms (iodine, bromine, or chlorine) onto the aromatic ring of this compound creates analogues with altered electronic and lipophilic properties. The synthesis of these compounds often involves multi-step pathways starting from different precursors, as direct halogenation of the target molecule can be challenging due to the directing effects of the existing substituents.

For instance, the synthesis of bromo-difluorobenzoic acid analogues has been achieved through methods like lithium-halogen exchange followed by carboxylation. The synthesis of 3-bromo-2,6-difluorobenzoic acid starts from 1-bromo-2,4-difluorobenzene, which undergoes metallation with n-butyllithium and is then quenched with dry ice (solid CO₂) to introduce the carboxylic acid group chemicalbook.com. A similar strategy is used to prepare 4-bromo-2,6-difluorobenzoic acid from 3,5-difluorobromobenzene google.com.

The synthesis of chloro- and iodo- analogues follows similar principles, often starting with a strategically substituted precursor. For example, a practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid has been developed from 2,4-difluoro-3-chlorobenzoic acid through a sequence of nitration, esterification, reduction, diazotization, and hydrolysis researchgate.net. The synthesis of iodo-methylbenzoic acids often employs methods like reacting a methylbenzoic acid with iodine in the presence of an oxidizing agent or through Sandmeyer-type reactions on an amino precursor beilstein-journals.orggoogleapis.com.

A table of related halogenated difluorobenzoic acids is provided below.

| Compound Name | Starting Material | Key Reagents | Reference |

| 3-Bromo-2,6-difluorobenzoic acid | 1-Bromo-2,4-difluorobenzene | n-Butyllithium, Dry Ice | chemicalbook.com |

| 4-Bromo-2,6-difluorobenzoic acid | 3,5-Difluorobromobenzene | Organolithium reagent, CO₂ | google.com |

| 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid | 2,4-Difluoro-3-chlorobenzoic acid | Nitration, Reduction, Diazotization | researchgate.net |

Amino and Sulfamoyl Substituted Derivatives

The incorporation of nitrogen-containing functional groups, such as amino (-NH₂) and sulfamoyl (-SO₂NH₂), can significantly modify the pharmacological and chemical properties of the parent molecule.

The existence of 2,6-difluoro-3-sulfamoylbenzoic acid is confirmed in chemical databases, signifying its successful synthesis bldpharm.com. The synthesis of sulfamoyl benzoic acid analogues generally involves the chlorosulfonation of a benzoic acid derivative followed by amination. For example, a general approach involves reacting a benzoic acid with chlorosulfonic acid to form a sulfonyl chloride, which is then treated with an amine to yield the corresponding sulfonamide nih.gov. A multi-step synthesis starting from the related 2,6-difluorobenzoic acid has been used to produce a complex N-(pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamidio)benzamide derivative, highlighting the utility of this scaffold in creating complex sulfonamides nih.gov.

The synthesis of amino derivatives can be approached through several routes. One common method is the reduction of a nitro group, which can be introduced onto the aromatic ring via nitration. Another approach involves the amination of a halogenated precursor. For example, the synthesis of 2-amino-5-chloro-3-methylbenzoic acid has been achieved by the direct chlorination of 2-amino-3-methylbenzoic acid using cyanuric chloride as the chlorinating agent patsnap.com.

Functionalized Benzoic Acid Analogues

Beyond the specific derivatives mentioned, a variety of other functionalized analogues of this compound have been synthesized to explore the chemical space around this core structure. These analogues may involve modifications to the substituent pattern or the introduction of different functional groups.

For example, the isomeric compound 2,6-difluoro-4-methylbenzoic acid has been synthesized from 2,6-difluoro-4-methylbenzaldehyde (B1357947) via oxidation with silver(I) oxide chemicalbook.com. Another related analogue, 2-fluoro-6-methylbenzoic acid, serves as a key building block in the synthesis of pharmaceutically active compounds, including certain epidermal growth factor receptor (EGFR) inhibitors ossila.com. The synthesis of such analogues often involves radical bromination of the methyl group, followed by nucleophilic substitution and subsequent amidation reactions to link the molecule to other chemical motifs ossila.com.

These examples demonstrate that the this compound scaffold is part of a larger family of fluorinated and methylated benzoic acids, each with unique properties and potential applications as building blocks in medicinal chemistry and materials science.

Structure-Reactivity Relationship Studies of Derivatives

The relationship between the chemical structure of this compound derivatives and their chemical reactivity or biological activity is a critical area of study. While specific structure-activity relationship (SAR) studies on this exact compound are not extensively published, principles can be drawn from broader studies on benzoic acid derivatives.

The electronic properties of the substituents on the benzene (B151609) ring play a crucial role. The two fluorine atoms at positions 2 and 6 are strongly electron-withdrawing, which increases the acidity of the carboxylic acid group and influences the regioselectivity of further electrophilic aromatic substitution reactions. The methyl group at position 3 is weakly electron-donating.

In studies of benzoic acid derivatives as inhibitors of enzymes like α-amylase, the position and nature of substituents have been shown to be critical. For example, hydroxyl groups often enhance inhibitory activity through hydrogen bonding, whereas methoxy (B1213986) groups can have a negative effect mdpi.com. Applying this logic, ester and amide derivatives of this compound would have different hydrogen bonding capabilities and lipophilicity compared to the parent acid, which would significantly alter their interaction with biological targets.

The introduction of further halogens (Cl, Br, I) would increase the lipophilicity and size of the molecule, potentially leading to enhanced hydrophobic interactions. Amino and sulfamoyl groups introduce polar, hydrogen-bonding functionalities that can drastically change solubility and target-binding profiles. The reactivity of the molecule is also affected; for instance, the methyl group on a related compound, 2-fluoro-6-methylbenzoic acid, is susceptible to radical bromination, providing a synthetic handle for further functionalization without altering the aromatic ring itself ossila.com.

Advanced Spectroscopic and Analytical Characterization Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like 2,6-Difluoro-3-methylbenzoic acid, which has a relatively high boiling point, derivatization is often a necessary step to increase its volatility and thermal stability, making it amenable to GC analysis. uah.edushimadzu.com This process chemically modifies the carboxylic acid group, typically by converting it into a less polar and more volatile ester or silyl ester. For instance, derivatization with agents like N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) can be employed. uzh.ch

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification of the compound.

For quantification, GC-MS can be operated in selected ion monitoring (SIM) mode, where the instrument is set to detect only specific ions characteristic of the target analyte. uah.edu This approach significantly enhances sensitivity and selectivity, allowing for the accurate measurement of low concentrations of the compound, even in complex matrices like biological fluids. uzh.chnih.gov An internal standard, a structurally similar compound added to the sample in a known concentration, is typically used to ensure high precision and accuracy in quantification. uzh.chnih.gov A study on the related compound 2,6-difluorobenzoic acid demonstrated its determination in urine by GC-MS after derivatization, highlighting the method's suitability for biomonitoring. uzh.ch

Table 1: Typical GC-MS Parameters for Benzoic Acid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Injection Mode | Splitless | To maximize the transfer of analyte onto the column for trace analysis. scholarsresearchlibrary.com |

| Column | Fused silica capillary column (e.g., BPX-5) | Provides high-resolution separation of components. shimadzu.com |

| Carrier Gas | Helium | Inert gas that carries the sample through the column. shimadzu.com |

| Oven Program | Temperature gradient (e.g., 50°C to 280°C) | To separate compounds with different boiling points effectively. scholarsresearchlibrary.com |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns. scholarsresearchlibrary.com |

| MS Detection | Scan Mode / Selected Ion Monitoring (SIM) | Scan mode for identification, SIM for sensitive quantification. uah.eduscholarsresearchlibrary.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds like this compound. The most common nuclei analyzed are proton (¹H NMR) and carbon-13 (¹³C NMR).

In the ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) of each signal provides information about the electronic environment of the protons. The integration of the signal reveals the relative number of protons, and the splitting pattern (multiplicity) indicates the number of neighboring protons, governed by spin-spin coupling constants (J). For this compound, one would expect to see signals for the methyl protons, the two aromatic protons, and the carboxylic acid proton. The fluorine atoms will also couple with the adjacent protons, leading to more complex splitting patterns (e.g., doublet of doublets).

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts are indicative of the type of carbon (e.g., aromatic, methyl, carbonyl). Furthermore, coupling between carbon and fluorine atoms (C-F coupling) provides valuable structural information, with the magnitude of the coupling constant depending on the number of bonds separating the atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) | 165 - 175 | The acidic proton is often broad and its chemical shift is solvent-dependent. |

| Aromatic C-H | 7.0 - 8.0 (multiplets) | 110 - 140 | The two aromatic protons will show complex splitting due to coupling with each other and with the fluorine atoms. |

| Methyl (-CH₃) | 2.2 - 2.5 (singlet or small triplet due to F) | 15 - 25 | The methyl group protons are expected to be a singlet, but may show long-range coupling to the adjacent fluorine. |

| Aromatic C-F | - | 155 - 165 (doublets) | These carbons will appear as doublets due to strong one-bond C-F coupling. |

| Aromatic C-COOH | - | 115 - 125 | The chemical shift is influenced by the attached carboxyl and fluorine groups. |

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific molecular vibrations, such as stretching and bending of bonds. The resulting spectra serve as a molecular fingerprint and are highly useful for identifying functional groups.

For this compound, the IR and Raman spectra will be characterized by several key vibrational bands. The carboxylic acid functional group gives rise to very distinct features: a broad O-H stretching band typically in the region of 2500-3300 cm⁻¹ due to hydrogen bonding, and a strong C=O (carbonyl) stretching band around 1700 cm⁻¹. rasayanjournal.co.in The presence of fluorine atoms introduces strong C-F stretching vibrations, usually observed in the 1100-1300 cm⁻¹ region. Vibrations associated with the aromatic ring, such as C-C stretching and C-H bending, will also be present. rasayanjournal.co.in

Analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes, as some modes may be strong in one technique and weak or silent in the other, based on the change in dipole moment (IR) or polarizability (Raman) during the vibration. nih.gov

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity in IR | Expected Intensity in Raman |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Broad, Strong | Weak |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Strong |

| C-H Stretch (Methyl) | 2850 - 3000 | Medium | Medium |

| C=O Stretch (Carbonyl) | 1680 - 1720 | Very Strong | Medium |

| C-C Stretch (Aromatic Ring) | 1450 - 1600 | Medium to Strong | Strong |

| C-F Stretch | 1100 - 1300 | Very Strong | Weak |

| O-H Bend (in-plane) | 1210 - 1440 | Medium | Weak |

Spectra for this compound have been recorded using Attenuated Total Reflectance (ATR) FT-IR and FT-Raman spectroscopy, confirming the utility of these methods for its characterization. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. For carboxylic acids like this compound, a key structural feature in the solid state is the formation of hydrogen-bonded dimers. researchgate.net

Advanced Chromatographic Techniques (e.g., LC-MS, HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile compounds and is particularly well-suited for assessing the purity of substances like this compound. ekb.eg Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water with acetonitrile or methanol and an acid modifier like formic acid), is the most common mode for analyzing benzoic acid derivatives. ekb.egunimi.it

In a typical purity assessment, a sample of the compound is analyzed using a gradient elution method, where the composition of the mobile phase is changed over time to effectively separate the main component from any impurities. ekb.eg Detection is commonly achieved using a UV detector, as the aromatic ring of the molecule absorbs UV light at a characteristic wavelength. The purity is then calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

When coupled with mass spectrometry, the technique becomes Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS for even greater sensitivity and specificity. rsc.orgnih.gov LC-MS is invaluable for analyzing the compound in complex mixtures, such as environmental or biological samples. researchgate.net The liquid chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for each separated component, allowing for positive identification and quantification. nih.gov Studies have demonstrated the successful use of LC-MS/MS for the sensitive determination of various fluorobenzoic acids in water samples, showcasing the power of this technique for trace analysis. researchgate.net

Table 4: Common HPLC / LC-MS Conditions for Fluorobenzoic Acid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm) | Separation based on hydrophobicity. unimi.it |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile or Methanol | The organic solvent elutes the analyte, and the acid improves peak shape. unimi.it |

| Elution | Gradient | Allows for the separation of compounds with a wide range of polarities. ekb.eg |

| Flow Rate | 0.2 - 0.5 mL/min | Typical analytical flow rate for standard LC columns. unimi.it |

| Detection | UV (e.g., at 205 nm) or Mass Spectrometry (ESI) | UV for general purity assessment; MS for identification and trace quantification. ekb.egnih.gov |

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a powerful and widely used quantum computational method for investigating the electronic structure of molecules. DFT calculations focus on the electron density as the fundamental property to determine the ground-state energy and other molecular attributes. For 2,6-Difluoro-3-methylbenzoic acid, DFT is employed to predict its optimized geometry, vibrational frequencies, and various electronic properties.

Studies on similar substituted benzoic acids demonstrate that DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), can accurately predict molecular structures. For this compound, DFT would be used to calculate key geometric parameters, such as bond lengths and angles, and to understand how the substituents (two fluorine atoms and a methyl group) influence the geometry of the benzene (B151609) ring and the carboxylic acid group. For instance, a theoretical study on 3-acetoxy-2-methylbenzoic acid showed good agreement between DFT-calculated geometries and experimental X-ray data.

DFT is also crucial for analyzing the impact of substituents on the acidity of benzoic acids. The electron-withdrawing nature of the fluorine atoms and the electron-donating nature of the methyl group have competing effects, which can be quantified through DFT calculations of properties like gas-phase acidity and pKa values.

Table 1: Representative Data from DFT Calculations on Substituted Benzoic Acids This table presents typical data obtained from DFT calculations on substituted benzoic acids to illustrate the outputs of such studies. Specific values for this compound would require a dedicated computational study.

| Calculated Property | Representative Value/Finding | Significance |

| Optimized Bond Lengths (Å) | C-C (ring): ~1.39, C=O: ~1.21, C-O: ~1.35 | Provides the most stable three-dimensional structure of the molecule. |

| Vibrational Frequencies (cm⁻¹) | C=O stretch: ~1700-1750, O-H stretch: ~3500 | Helps in the interpretation of experimental infrared and Raman spectra. |

| Dipole Moment (Debye) | 2.0 - 4.0 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Gas Phase Acidity (kcal/mol) | ~320 - 340 | Quantifies the intrinsic acidity of the molecule in the absence of solvent effects. |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive.

For this compound, FMO analysis would reveal how the fluorine and methyl substituents modulate the energies of the frontier orbitals. The ele

Applications in Medicinal Chemistry and Pharmaceutical Sciences

Role as a Key Synthetic Intermediate for Active Pharmaceutical Ingredients (APIs)

2,6-Difluoro-3-methylbenzoic acid serves as a crucial starting material or intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of the carboxylic acid group allows for a variety of chemical transformations, while the fluorine and methyl groups can influence the molecule's reactivity, solubility, and pharmacokinetic profile.

A notable example of its application is in the synthesis of Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease. nih.gov Although various synthetic routes to Lifitegrast have been developed, the core structure often involves intermediates that can be derived from or are structurally related to fluorinated benzoic acids. researchgate.netgoogle.com The synthesis of such complex molecules often involves multiple steps, including coupling reactions where the benzoic acid moiety is a key component. researchgate.net

Development of Biologically Active Compounds

The this compound scaffold has been incorporated into a range of molecules with diverse biological activities, highlighting its versatility in drug discovery.

While direct evidence of this compound being used in the development of allosteric inhibitors for bacterial proteins is not prominently available in the reviewed literature, the principles of allosteric inhibition are a key area of research in combating antibiotic resistance. Allosteric inhibitors bind to a site on a protein distinct from the active site, inducing a conformational change that modulates the protein's activity. The development of such inhibitors often involves the screening and synthesis of diverse chemical scaffolds.

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase, inhibiting its function. uochb.cz The development of novel NNRTIs is an ongoing effort to overcome drug resistance. uctm.edu While the direct incorporation of this compound into a marketed NNRTI is not documented in the provided search results, the structural features of fluorinated aromatics are common in many enzyme inhibitors. For instance, the discovery of 1-(2',6'-difluorophenyl)-lH,3H-thiazolo[3,4-a]benzimidazole as a potential anti-retroviral drug candidate spurred the synthesis of various benzimidazole-based NNRTIs. uctm.edu The 2,6-difluoro substitution on the phenyl ring was found to be important for its anti-HIV activity. uctm.edu This highlights the potential for the 2,6-difluoro-aromatic motif in the design of new NNRTIs.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer. ed.ac.uk Consequently, the development of selective kinase inhibitors is a major focus of pharmaceutical research. nih.gov Fluorinated benzoic acid derivatives are utilized as building blocks in the synthesis of some kinase inhibitors. ossila.com For example, 2,6-difluorobenzoic acid, a closely related compound, was used as a starting material in the multi-step synthesis of a potential PET agent for imaging the B-Raf(V600E) kinase in cancers. nih.gov This suggests the utility of the 2,6-difluorinated benzoic acid scaffold in creating molecules that can interact with the ATP-binding site or allosteric sites of kinases. In silico docking studies of various fluorinated compounds against tyrosine kinases have shown that fluorine-containing moieties can contribute to favorable binding interactions. rjptonline.org

Derivatives of this compound have shown promise as antifungal agents. In one study, a derivative, this compound, 3-methylbutyl-2-ester, was identified through GC-MS analysis of an ethyl acetate extract of Bacillus siamensis CNE6. This compound exhibited good interaction with beta-tubulin, a validated target for antifungal drugs. The inhibition of beta-tubulin disrupts the formation of microtubules, which are essential for fungal cell division and structure.

Furthermore, benzoic acid derivatives are being investigated for their ability to inhibit biofilm formation, a key virulence factor in many microbial infections. nih.gov Biofilms are structured communities of microorganisms encased in a self-produced matrix, which protects them from antimicrobial agents and the host immune system. Compounds that can disrupt biofilm formation are of great interest in developing new therapeutic strategies.

Interaction Studies with Biological Targets and Enzymes

The therapeutic effects of any compound are underpinned by its interactions with biological macromolecules. Molecular docking studies are computational techniques used to predict the binding mode and affinity of a ligand to a target protein. mdpi.com

In the context of this compound derivatives, molecular docking has been employed to understand their potential mechanisms of action. For instance, the derivative this compound, 3-methylbutyl-2-ester, was shown to have a good binding affinity for beta-tubulin, with a binding free energy of -6.44 kcal/mol. This interaction is a key indicator of its potential as an antifungal agent. The same study also showed that another compound from the same extract had a good interaction with lanosterol 14-alpha demethylase, another important target for antifungal drugs.

Interactive Data Table: Molecular Docking of a this compound Derivative

| Compound | Target Protein | Binding Free Energy (kcal/mol) |

|---|

Metabolic and Environmental Fate Research

Metabolism Studies of Related Fluorinated Benzoylurea (B1208200) Compounds

The study of the metabolism of fluorinated benzoylurea pesticides is crucial for understanding their mode of action and potential impact on non-target organisms. These compounds, used as insecticides, function by inhibiting chitin (B13524) synthesis in arthropods. wikipedia.org The presence of fluorine in their structure significantly influences their metabolic fate. nih.govresearchgate.net

The metabolism of fluorinated compounds is a complex area of research. nih.govresearchgate.net While the carbon-fluorine bond is strong, enzymatic processes can lead to the departure of fluoride (B91410) from metabolic intermediates. nih.govresearchgate.net The introduction of fluorine into a molecule can increase its metabolic stability and lipophilicity, which may enhance its potency. researchgate.net However, the metabolism of some fluorinated compounds can lead to the formation of toxic metabolites, such as fluoroacetic acid. nih.gov

In the context of benzoylurea pesticides, metabolism studies often focus on identifying the transformation products (TPs) in various organisms. For instance, a study on fluorinated benzoylureas (FBUs) in fish identified numerous FBU-relevant compounds, including original FBUs, their analogues, and TPs. researcher.life This indicates that these pesticides undergo biotransformation in aquatic organisms. The metabolic pathways can involve reactions such as hydroxylation, cleavage of the urea (B33335) bridge, and further degradation of the resulting aromatic amines and benzoic acids. The specific metabolic profile can be influenced by the position and number of fluorine atoms on the benzoyl ring. nih.govresearchgate.net

Metabolomic approaches are also employed to understand the impact of these compounds. For example, in a study investigating the effects of teflubenzuron (B33202) on Collembola species, significant alterations in chitin metabolite profiles were observed, correlating with the organisms' sensitivity to the pesticide. researcher.life This highlights how metabolic studies can elucidate the biochemical mechanisms underlying the toxic effects of these compounds.

Table 1: Examples of Fluorinated Benzoylurea Pesticides

| Compound Name | Classification |

|---|---|

| Bistrifluron | IRAC Group 15 wikipedia.org |

| Chlorfluazuron | IRAC Group 15 wikipedia.org |

| Diflubenzuron | IRAC Group 15 wikipedia.org |

| Flucycloxuron | IRAC Group 15 wikipedia.org |

| Flufenoxuron | IRAC Group 15 wikipedia.org |

| Hexaflumuron | IRAC Group 15 wikipedia.org |

| Lufenuron | IRAC Group 15 wikipedia.org |

| Novaluron | IRAC Group 15 wikipedia.org |

| Noviflumuron | IRAC Group 15 wikipedia.org |

| Teflubenzuron | IRAC Group 15 wikipedia.org |

| Triflumuron | IRAC Group 15 wikipedia.org |

Biomonitoring Methodologies for Exposure Assessment in Biological Matrices

Assessing the exposure of organisms to fluorinated benzoylurea compounds in the environment requires sensitive and specific biomonitoring methodologies. These methods are essential for understanding the extent of contamination and the potential risks to ecosystems.

A primary technique for the detection and quantification of these compounds in biological matrices is liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) . researcher.life This approach allows for the nontarget analysis and characterization of a wide range of related substances, including the parent compounds, their analogues, and transformation products. researcher.life The use of chemical species-specific algorithms further aids in the identification and structural elucidation of these compounds. researcher.life

Biological matrices commonly used for biomonitoring include:

Fish tissues : Fish are often used as indicators of aquatic pollution due to their position in the food web and their potential to accumulate contaminants. researcher.life

Freshwater invertebrates : Organisms like Gammarus pulex can be used to assess internalised concentrations of various contaminants, including pesticides. nih.gov

The process of biomonitoring often involves the collection of organisms from various locations, followed by the extraction of the target compounds from their tissues and subsequent analysis. researcher.lifenih.gov For example, a study on Gammarus pulex in UK rivers involved the determination of 107 different compounds, including pesticides, in the collected samples. nih.gov

In addition to detecting the presence of these compounds, biomonitoring can also be used to estimate the "toxic pressure" on organisms by comparing the measured internal concentrations to known effect thresholds. nih.gov A novel approach has been proposed to use pharmacological data, such as human therapeutic plasma concentrations, to estimate the likelihood of an effect occurring in non-target organisms based on their internal exposure. nih.gov

Due to the potential for fluorinated compounds to release fluoride ions through metabolic processes, methods for determining fluoride exposure in vivo are also important. nih.gov Liberated fluoride can be distributed in both hard and soft tissues, with the majority being cleared by the kidneys and excreted in the urine. nih.gov

Degradation Pathways in Environmental Systems (e.g., soil, water)

The environmental fate of fluorinated benzoylurea pesticides is determined by their persistence and degradation in various environmental compartments, such as soil and water. Several factors, including the chemical structure of the compound and environmental conditions, influence the rate and pathway of degradation.

Photodegradation is a significant pathway for the breakdown of some benzoylurea pesticides in aquatic environments. Studies have shown that the presence of a photocatalyst, such as carbon nitride (C3N4) nanofilms, can enhance the degradation efficiency of these compounds under visible light. researchgate.net The degradation process often follows first-order kinetics. researchgate.net Importantly, the photodegradation products have been found to exhibit lower toxicity to aquatic organisms like algae compared to the parent compounds. researchgate.net

Biodegradation also plays a critical role in the environmental fate of fluorinated compounds. nih.gov While the perfluorinated parts of molecules are generally resistant to biodegradation, the non-perfluorinated sections can be microbially degraded. researchgate.net In some cases, defluorination can occur during biotransformation. researchgate.net The presence of specific functional groups can influence the biodegradability of these compounds. For instance, preliminary studies suggest that trifluoromethoxy groups may be more amenable to degradation compared to other fluorinated moieties. nih.gov

However, many benzoylurea pesticides are considered to have low biodegradability, leading to their persistence in the environment. researchgate.net Residues of these compounds have been detected in soils, rivers, and agricultural products. researchgate.net The persistence of some older benzoylurea compounds has led to their discontinuation. wikipedia.org

The degradation of fluorinated substances can be complex, sometimes proceeding through multiple simultaneous pathways and resulting in the formation of stable and persistent metabolites. nih.gov For example, the biodegradation of certain fluorotelomer alcohols can lead to the formation of perfluoroalkanoic acids. nih.gov Computer models like CATABOL are being used to predict the metabolic pathways and biodegradation products of perfluorinated chemicals, which can help in assessing their environmental fate. researchgate.net

Table 2: Factors Influencing Environmental Degradation

| Factor | Influence on Degradation | Reference |

|---|---|---|

| Photocatalysts | Can enhance the rate of photodegradation in water. | researchgate.net |

| Chemical Structure | The presence and type of functional groups affect biodegradability. | nih.gov |

| Microbial Activity | Essential for the biodegradation of the non-perfluorinated parts of the molecule. | researchgate.net |

| Environmental Conditions | Factors like light intensity and presence of other substances can impact degradation rates. | researchgate.net |

Investigation of Bioaccumulation Potential of Derivatives (if applicable for agrochemical uses)

The bioaccumulation potential of fluorinated benzoylurea derivatives is a significant concern for their use in agrochemicals, as it can lead to their concentration in organisms and magnification up the food chain. researchgate.netnih.gov Bioaccumulation is the net result of the uptake, distribution, and elimination of a substance by an organism from all exposure routes. nih.gov

Several factors influence the bioaccumulation of these compounds:

Lipophilicity : The introduction of fluorine can increase the lipophilicity of a compound, which can enhance its potential to accumulate in the fatty tissues of organisms. researchgate.net

Persistence : Compounds that are resistant to degradation in the environment and within organisms are more likely to bioaccumulate. nih.govresearchgate.net

Chemical Structure : The length of the perfluoroalkyl chain in some fluorinated compounds is linked to their persistence and bioaccumulation potential. nih.gov

Studies have shown that some benzoylurea pesticides have a high potential for bioaccumulation. For example, flufenoxuron was banned in the European Union due to its high risk to aquatic organisms and its high potential for bioaccumulation in the food chain. wikipedia.orgresearchgate.net

Research on the bioaccumulation of these compounds often involves laboratory exposure studies and field monitoring. In a study on the shrimp Pandalus montagui, dietary exposure to teflubenzuron, a benzoylurea insecticide used in aquaculture, was investigated. researchgate.net In another study, a nontarget analysis of fish samples revealed the presence of 23 compounds related to fluorinated benzoylureas, with total concentrations reaching up to 1919.3 ng/g, indicating significant bioaccumulation. researcher.life

The bioaccumulation of these compounds is not limited to fauna. Studies have also investigated the uptake and accumulation of fluoride in plants from soil and water. mdpi.com Plants can absorb fluoride through their roots and leaves, and the concentration can be higher in the plant than in the surrounding environment. mdpi.com

The bioaccumulation of poly- and perfluoroalkyl substances (PFAS), a broad class that includes some pesticide derivatives, is a well-documented phenomenon in aquatic food webs. researcher.lifenih.gov Trophic magnification factors (TMFs) are used to assess the biomagnification of these compounds through the food web. For many PFAS, TMFs are greater than one, indicating that they biomagnify from prey to predator. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2,6-difluoro-3-methylbenzoic acid in laboratory settings?

- Methodological Answer: A primary method involves hydrolyzing methyl 2,6-difluoro-3-methylbenzoate under acidic (e.g., HCl) or basic (e.g., NaOH) conditions. The ester group is cleaved to yield the carboxylic acid, with reaction progress monitored via TLC or HPLC. Post-reaction, the product is purified via recrystallization (e.g., ethyl acetate/hexane) to achieve ≥97% purity . Alternative routes may include direct fluorination of 3-methylbenzoic acid precursors using fluorinating agents like DAST, though stoichiometry and temperature require optimization to avoid over-fluorination.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer: Purity: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Structural Confirmation:

- ¹H NMR (DMSO-d₆): Observe splitting patterns from fluorine coupling (e.g., doublets for F-C interactions).

- ¹⁹F NMR : Identify distinct fluorine environments (δ ≈ -110 to -120 ppm for aromatic F).

- FT-IR : Confirm carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and C-F stretches (~1100-1250 cm⁻¹).

- HRMS : Verify molecular ion ([M-H]⁻ at m/z 171.03 for C₈H₅F₂O₂⁻) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer:

- PPE : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use a fume hood to prevent inhalation of dust or vapors.

- Spill Management : Absorb with silica gel or inert absorbent; dispose as halogenated waste.

- Emergency Protocols :

- Eye Exposure : Flush with water for 15 minutes; seek medical attention if irritation persists.

- Skin Contact : Wash with soap/water; remove contaminated clothing.

- Storage : Seal in glass containers under inert atmosphere (N₂ or Ar) to prevent moisture absorption .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental and computational thermodynamic data (e.g., heat capacity) for this compound?

- Methodological Answer: Validate computational models (e.g., Joback and Crippen group contribution methods) by comparing calculated Cₚ,gas values (e.g., 272–328 J/mol·K) with experimental data from differential scanning calorimetry (DSC) or gas-phase calorimetry. Discrepancies often arise from neglecting solid-state interactions (e.g., hydrogen bonding). Single-crystal X-ray diffraction can elucidate molecular packing effects, while thermogravimetric analysis (TGA) identifies decomposition thresholds that may skew experimental results .

Q. What strategies optimize regioselectivity in nucleophilic aromatic substitution reactions of this compound derivatives?

- Methodological Answer:

- Directing Groups : Convert -COOH to -COOR (ester) to activate specific positions. For example, methyl ester derivatives enhance reactivity at the 2- and 6-fluorine positions.

- Base Selection : Bulky bases (e.g., KOtBu) favor substitution at sterically accessible sites.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for meta-substitution.

- In Situ Monitoring : Use ¹⁹F NMR to track reaction progress and quantify regiochemical outcomes .

Q. How to resolve conflicting melting point reports (e.g., 138–142°C vs. literature values) for this compound?

- Methodological Answer:

- Purification : Recrystallize from ethyl acetate/hexane (3:1) to remove impurities like residual ester (mp ~50°C lower).

- Purity Verification : Confirm ≥97% purity via HPLC (C18 column, 0.1% H₃PO₄/acetonitrile gradient).

- Hot-Stage Microscopy : Observe melting behavior under controlled heating (2°C/min) to detect polymorphic transitions or decomposition. Cross-reference with differential scanning calorimetry (DSC) for precise phase-change data .

Q. What methodologies elucidate the role of fluorine atoms in the biological activity of this compound derivatives?

- Methodological Answer:

- Defluoro Analog Synthesis : Replace F with H or Cl to assess pharmacokinetic changes (e.g., metabolic stability in liver microsomes).

- X-Ray Crystallography : Resolve binding interactions between derivatives and target enzymes (e.g., cyclooxygenase for anti-inflammatory studies).

- Isotopic Labeling : Incorporate ¹⁸F for positron emission tomography (PET) to track in vivo distribution and bioavailability .

Q. How to mitigate side reactions (e.g., Fries rearrangement) during esterification of this compound for prodrug development?

- Methodological Answer:

- Activation : Pre-activate the acid with carbodiimides (e.g., DCC) or imidazole (CDI) before adding alcohols.

- Temperature Control : Maintain reactions at 0–5°C to suppress rearrangement.

- Purification : Use flash chromatography (silica gel, hexane/EtOAc) to isolate esters, avoiding prolonged exposure to acidic/basic conditions that hydrolyze the product .

Notes

- Data Validation : Cross-check experimental results with multiple analytical techniques (e.g., NMR, HPLC, HRMS) to ensure reproducibility.

- Safety Compliance : Adhere to institutional protocols for halogenated waste disposal and emergency response.

- Advanced Instrumentation : Collaborate with facilities offering X-ray crystallography or PET imaging for structural and in vivo studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。